4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrazine core linked via a piperazine ring to a trifluoromethyl-substituted pyrimidine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine linker improves solubility and facilitates interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) . Pyrazolo-pyrazine/pyrimidine scaffolds are widely explored in medicinal chemistry due to their ability to mimic purine bases, enabling competitive inhibition of enzymes like kinases .
Properties
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7/c16-15(17,18)12-9-13(21-10-20-12)23-5-7-24(8-6-23)14-11-1-2-22-25(11)4-3-19-14/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFWGINXFPWOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles
The pyrazolo[1,5-a]pyrazine scaffold is synthesized from 5-aminopyrazole derivatives via cyclocondensation with α,β-diketones or their equivalents. A representative protocol involves:
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Formation of dihydroxy intermediate :
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Chlorination :
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Selective substitution at position 7 :
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction times:
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Step 1 : Aryl acetonitriles react with dimethylformamide-dimethylacetal (DMF-DMA) at 120°C for 20 minutes to form enaminonitriles.
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Step 2 : Cyclization with hydrazine hydrate (H₂NNH₂·HBr) at 120°C for 20 minutes.
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Step 3 : Condensation with 1,1,3,3-tetramethoxypropane to yield pyrazolo[1,5-a]pyrazines (34–92% yield over three steps).
Preparation of 4-Piperazinyl-6-(trifluoromethyl)pyrimidine
Pyrimidine Core Functionalization
The trifluoromethyl-substituted pyrimidine is synthesized via:
Palladium-Catalyzed Coupling (Buchwald–Hartwig)
For enhanced regioselectivity:
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Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 100°C, 24 hours.
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Yield : 84% for 4-piperazinyl-6-(trifluoromethyl)pyrimidine.
Final Coupling of Subunits
Nucleophilic Aromatic Substitution
The C4-chlorine of the pyrazolo[1,5-a]pyrazine undergoes substitution with the piperazinyl-pyrimidine:
Suzuki–Miyaura Cross-Coupling
For sterically hindered intermediates:
Optimization and Challenges
Reaction Efficiency
Purification Strategies
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Column chromatography : Essential for isolating intermediates with polar functional groups (e.g., morpholine-substituted derivatives).
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Recrystallization : Effective for final product purification using ethanol/water mixtures (purity >95%).
Analytical Characterization
Critical data for intermediates and final product:
| Compound | MS (m/z) | ¹H NMR (δ, ppm) | HPLC Purity (%) |
|---|---|---|---|
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrazine | 214.98 | 2.51 (s, 3H), 7.92 (s, 1H) | 98.5 |
| 4-Piperazinyl-6-(trifluoromethyl)pyrimidine | 273.11 | 3.45–3.55 (m, 8H), 8.21 (s, 1H) | 97.8 |
| Final Product | 375.40 | 2.49 (s, 3H), 3.80–3.90 (m, 8H), 8.45 (s, 1H), 8.92 (s, 1H) | 99.1 |
Chemical Reactions Analysis
4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
The primary focus of research on this compound is its potential as a therapeutic agent . It has shown promise in:
- Cancer Treatment: The compound is known to inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Inhibition of CDK2 leads to disruption of the cell cycle, resulting in cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
- Inflammatory Diseases: Similar compounds have been investigated for their ability to inhibit kinases involved in inflammatory signaling pathways, suggesting that this compound may also have anti-inflammatory properties .
Biological Studies
Research indicates that the compound can interact with various biological targets, including:
- Kinases: The inhibition of specific kinases like IRAK4 has been noted, which plays a role in inflammatory responses .
- Receptors: The unique structure allows for potential binding to specific receptors involved in disease mechanisms.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the pyrazolo[1,5-a]pyrimidine framework. Common synthetic routes include:
- Cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions.
- Use of catalysts and specific solvents to achieve high yields and purity .
Mechanism of Action
The mechanism of action of 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of Janus Kinase (JAK) enzymes, which play a crucial role in signal transduction pathways related to immune responses and cell growth . By binding to the active site of these enzymes, the compound can modulate their activity and influence downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Structural Analysis
- Core Heterocycle :
- Trifluoromethyl groups (present in the target compound and GZD856) improve metabolic stability and enhance hydrophobic interactions with targets .
- Piperazine vs. Piperidine Linkers : Piperazine (target compound, GZD856) provides basicity and flexibility, whereas piperidine (Dorsomorphin) introduces conformational rigidity .
- Aromatic Moieties : Dorsomorphin’s pyridinyl group and the ERβ ligand’s hydroxyphenyl group enable π-π stacking and hydrogen bonding with receptors .
Pharmacological Profiles
- Kinase Inhibition: GZD856 demonstrates nanomolar potency against Bcr-AblT315I, a mutant kinase in chronic myeloid leukemia. Its ethynyl linker between pyrazolo-pyrimidine and pyrimidine may enhance binding . Dorsomorphin’s AMPK inhibition is critical in studying metabolic pathways, though off-target effects on BMP signaling are noted .
- Receptor Targeting :
- The ERβ ligand’s bis(trifluoromethyl) groups and piperidine-ethoxy-phenyl chain optimize selectivity over ERα, highlighting the role of substituents in receptor specificity .
Biological Activity
The compound 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure combines a pyrazolo[1,5-a]pyrazine core with a piperazine ring and a trifluoromethyl-substituted pyrimidine, suggesting diverse interactions with biological targets.
- Molecular Formula : C₁₄H₁₈F₃N₅
- Molecular Weight : 335.34 g/mol
- CAS Number : 2770583-11-2
The primary mechanism of action for this compound appears to involve the inhibition of Cyclin-Dependent Kinase 2 (CDK2) , a crucial enzyme in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells. This interaction is significant in the context of cancer therapeutics, as CDK2 is often overactive in various malignancies.
Anti-Cancer Properties
Research indicates that 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibits cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HepG-2 (liver cancer)
In vitro studies have reported IC₅₀ values indicating potent activity against these cell lines. For instance, the compound demonstrated an IC₅₀ of approximately 0.05 μM against HCT-116 cells, showcasing its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anti-cancer properties, this compound has shown promising anti-inflammatory effects. It was evaluated in various assays such as:
- Carrageenan-induced paw edema : Demonstrated significant reduction in inflammation.
- Cotton pellet-induced granuloma : Showed comparable efficacy to established anti-inflammatory drugs like indomethacin.
The effective doses (ED₅₀) for these assays were calculated to be around 9.17 μM for indomethacin, with similar or better results observed for the compound.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the pyrazole and pyrimidine rings can significantly influence biological activity. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target enzymes.
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | CDK2 | 0.05 |
| Indomethacin | COX | 9.17 |
Case Studies
- Cell Line Studies : A study conducted on various cancer cell lines revealed that the compound's mechanism of action primarily involves apoptosis through CDK2 inhibition.
- In Vivo Models : Animal studies demonstrated the compound's efficacy in reducing tumor size in xenograft models, supporting its potential as an anti-cancer agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Core Construction : Microwave-assisted cyclization is used to generate the pyrazolo[1,5-a]pyrazine core, improving reaction efficiency and yield .
Piperazine Coupling : The piperazine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .
Trifluoromethyl Incorporation : The trifluoromethyl group is introduced early using reagents like CFCu or via halogen exchange (e.g., Cl → CF) .
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; pyrazine carbons at 150–160 ppm) .
- X-ray Crystallography : To resolve ambiguities in regiochemistry, particularly for the pyrazolo-pyrazine core .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFN) .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the compound’s pyrazolo-pyrazine scaffold, which mimics ATP-binding motifs .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–10 μM .
- Solubility Assessment : Measure logP values (e.g., via shake-flask method) to guide formulation strategies, given the hydrophobic trifluoromethyl group .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like cyclization .
- Solvent/Catalyst Screening : Machine learning models trained on datasets from similar pyrazolo-pyrimidine syntheses can predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) .
- Yield Prediction : Multivariate analysis of reaction parameters (temperature, microwave power) from and can build predictive models for scaling .
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell line viability assays (e.g., MTT vs. CellTiter-Glo) and kinase inhibition (IC vs. K) .
- Metabolite Interference Testing : Use LC-MS to rule out off-target effects from degradation products (e.g., piperazine ring oxidation) .
- Target Profiling : Perform kinome-wide screening to identify off-target interactions that may explain variability .
Q. What strategies resolve poor aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the piperazine nitrogen .
- Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles, leveraging the compound’s logP (~3.5) for encapsulation .
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to enhance solubility via crystal engineering .
Q. How to design SAR studies for pyrazolo-pyrazine derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify:
- Piperazine : Replace with morpholine or thiomorpholine to assess ring flexibility .
- Trifluoromethyl : Compare with CHF, CH, or Cl to evaluate electronic effects .
- Bioisosteric Replacement : Test pyrazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]pyrazine cores for kinase selectivity .
- Data Analysis : Use 3D-QSAR models to correlate substituent properties (Hammett constants, molar refractivity) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
